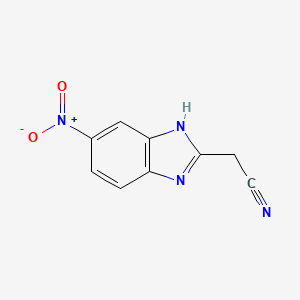

2-(Cyanomethyl)-5-nitrobenzimidazole

Description

Contextualization within the Benzimidazole (B57391) Class of Heterocyclic Compounds

Benzimidazoles are a prominent class of heterocyclic compounds characterized by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. Current time information in Miami, FL, US.bldpharm.com This core structure is a key pharmacophore, meaning it is a fundamental component responsible for the biological activity of many pharmaceutical agents. researchgate.net The benzimidazole ring system is found in a wide array of therapeutic drugs, including proton pump inhibitors, anthelmintics, and anticancer agents. sigmaaldrich.comresearchgate.net The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a vast library of compounds with diverse chemical properties and biological activities. bldpharm.comsigmaaldrich.com

Significance of the Cyanomethyl and Nitro Functional Groups in Molecular Design and Reactivity

The cyanomethyl group (-CH2CN) is recognized for its role in modifying the electronic and steric properties of a molecule. scholarsresearchlibrary.comchemicalbook.com The nitrile moiety is a strong electron-withdrawing group and can participate in various chemical transformations, making it a valuable synthon in organic chemistry. chemicalbook.com In drug design, the incorporation of a nitrile group can enhance metabolic stability and improve pharmacokinetic profiles. chemicalbook.com

The nitro group (-NO2) is a powerful electron-withdrawing group that can profoundly impact a molecule's biological activity. aksci.com It is a common feature in many bioactive compounds, including antimicrobials and anticancer agents. aksci.com The presence of a nitro group can enhance the therapeutic efficacy of a compound; however, it can also be associated with toxicity, acting as both a pharmacophore and a toxicophore.

Overview of Current Research Trajectories Involving Nitrobenzimidazoles and Cyanomethylated Heterocycles

Research into nitrobenzimidazoles is an active area of investigation. Studies have explored the synthesis of various 5-nitrobenzimidazole (B188599) derivatives and their potential applications, including their antioxidant and antifungal properties. researchgate.net For instance, some 2-substituted-5-nitrobenzimidazole derivatives have shown promising antioxidant activity. The synthesis and biological evaluation of nitrobenzimidazoles continue to be a focus for the development of new therapeutic agents. researchgate.net

Similarly, the synthesis and application of cyanomethylated heterocycles are subjects of ongoing research. Modern synthetic methods, often involving radical pathways, are being developed to efficiently introduce the cyanomethyl group into various heterocyclic systems. The resulting compounds are then explored for their potential in medicinal chemistry and materials science.

While these research trajectories provide a context for the potential interest in 2-(cyanomethyl)-5-nitrobenzimidazole, it is important to reiterate that specific research dedicated to this particular compound is not widely reported. The available information primarily consists of its listing in chemical supplier catalogs, which provide basic chemical identifiers.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| CAS Number | 33137-87-0 |

| Molecular Formula | C9H6N4O2 |

| Molecular Weight | 202.17 g/mol |

Data sourced from chemical supplier catalogs.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-nitro-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c10-4-3-9-11-7-2-1-6(13(14)15)5-8(7)12-9/h1-2,5H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTFZCBIJHVSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410739 | |

| Record name | 1H-Benzimidazole-2-acetonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33137-87-0 | |

| Record name | 1H-Benzimidazole-2-acetonitrile, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Cyanomethyl 5 Nitrobenzimidazole

Established Synthetic Routes to the 2-Substituted-5-nitrobenzimidazole Scaffold

The construction of the 2-(cyanomethyl)-5-nitrobenzimidazole framework can be achieved through several strategic approaches. The most common methods involve either building the heterocyclic ring system from an appropriately substituted acyclic precursor or modifying a pre-formed benzimidazole (B57391) core.

Cyclocondensation Reactions from o-Phenylenediamine (B120857) Derivatives with Appropriate Reagents

The most direct and widely utilized method for synthesizing benzimidazole derivatives is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its equivalent. nih.gov For the synthesis of this compound, the key starting material is 4-nitro-o-phenylenediamine (B140028). This precursor is reacted with a reagent capable of providing the cyanomethyl moiety, typically cyanoacetic acid or one of its esters, such as ethyl cyanoacetate. guidechem.comresearchgate.net

The reaction is generally carried out under heating in the presence of an acid catalyst, such as hydrochloric acid, or in a high-boiling point solvent. google.comumich.edu The process involves the initial formation of an amide intermediate, followed by an intramolecular cyclization with the elimination of water to form the stable benzimidazole ring.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-nitro-o-phenylenediamine | Cyanoacetic acid or Ethyl cyanoacetate | Heat, Acid catalyst (e.g., 4N HCl) | This compound |

This synthetic strategy, often referred to as the Phillips condensation, is highly effective for creating a variety of 2-substituted benzimidazoles. nih.gov

Functionalization Strategies of Pre-formed Benzimidazole Systems

An alternative approach involves the modification of an existing benzimidazole ring. For instance, a pre-formed 2-(cyanomethyl)benzimidazole (B160407) could theoretically undergo nitration to introduce the nitro group at the 5-position. However, this method can sometimes lead to a mixture of isomers and requires careful control of reaction conditions.

A more common functionalization strategy involves the modification of the benzimidazole nitrogen atoms. While the parent compound has an N-H bond, this site can be functionalized. For example, N-substituted 5-nitrobenzimidazole (B188599) derivatives have been synthesized and used as ligands for metal catalysts, indicating that the benzimidazole nitrogen can be a site for structural modulation. researchgate.net This allows for the introduction of various alkyl or aryl groups, which can alter the compound's solubility, electronic properties, and steric profile.

Targeted Derivatization Strategies via the Cyanomethyl Moiety

The cyanomethyl group at the 2-position of the benzimidazole ring is a key handle for further molecular elaboration. The methylene (B1212753) (-CH₂-) protons are activated by both the adjacent cyano group and the benzimidazole ring, making them acidic and enabling a range of chemical transformations.

Nucleophilic Reactivity at the Cyanomethyl Group

The acidity of the methylene protons allows for the formation of a stabilized carbanion in the presence of a base. This nucleophile can then participate in various carbon-carbon bond-forming reactions. One notable example is the asymmetric Mannich-type reaction, where N-protected 2-(cyanomethyl)benzimidazoles react with N-benzoyl imines in the presence of a chiral phosphoric acid catalyst. acs.orgnih.gov This reaction proceeds with high diastereoselectivity and enantioselectivity, demonstrating the controlled formation of new stereogenic centers at this position. acs.orgnih.gov The ability to form this nucleophile is central to the utility of this compound as a building block.

Introduction of Diverse Substituents for Structural Modulation

The nucleophilic character of the cyanomethyl group has been exploited to introduce a wide array of substituents. For example, 2-(cyanomethyl)benzimidazole and its derivatives react with aromatic isocyanates and isothiocyanates to yield N-arylamides and N-arylthioamides of benzimidazolyl-2-α-cyanoacetic acid, respectively. nih.gov These reactions introduce significant structural complexity in a single step. Furthermore, reactions with other electrophiles can lead to the formation of more complex heterocyclic systems, such as pyrimidobenzimidazoles. tandfonline.com Benzimidazolyl-substituted acrylonitriles, derived from the cyanomethyl group, can undergo photochemical dehydro-cyclization to produce benzimidazo[1,2-a]quinolines. nih.gov

| Reagent | Resulting Functional Group/Structure |

| Aromatic Isocyanates | N-Arylamide of benzimidazolyl-2-α-cyanoacetic acid nih.gov |

| Aromatic Isothiocyanates | N-Arylthioamide of benzimidazolyl-2-α-cyanoacetic acid nih.gov |

| N-Benzoyl Imines | β-Amino-α-cyanomethylbenzimidazole derivatives acs.orgnih.gov |

| Propenones | 2-(2-Aminopyrid-3-yl)benzimidazoles tandfonline.com |

Transformations Involving the Nitro Group at the 5-Position

The nitro group at the 5-position is a powerful electron-withdrawing group that influences the electronic properties of the entire benzimidazole system. It also serves as a synthetic precursor to other important functional groups, most notably the amino group.

The reduction of the 5-nitro group to a 5-amino group is a common and crucial transformation. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel. umich.edu This reaction proceeds in near-quantitative yields and transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's chemical properties. umich.edu The resulting 5-aminobenzimidazole (B183301) derivative is a key intermediate for the synthesis of various biologically active compounds, as the amino group can be further derivatized into amides, ureas, carbamates, and other functionalities. umich.edu

Reduction Pathways to Amino Derivatives

The conversion of the nitro group in 5-nitrobenzimidazole derivatives to a primary amine is a fundamental transformation, yielding versatile intermediates for further functionalization. A predominant and efficient method for this reduction is catalytic hydrogenation.

Research has demonstrated the successful reduction of related 5-nitrobenzimidazole structures, such as 2-benzyl-5-nitrobenzimidazole and 2-p-fluorobenzyl-5-nitrobenzimidazole, to their corresponding 5-amino derivatives. umich.edu This process typically involves the use of a catalyst, commonly 5% palladium on carbon, in a suitable solvent. umich.edu The reaction proceeds under a hydrogen atmosphere, leading to near-quantitative yields of the desired 5-amino-2-substituted-benzimidazoles. umich.edu This high-yield transformation underscores the viability of catalytic hydrogenation as a reliable method for producing 5-aminobenzimidazole intermediates from their nitro precursors. umich.edu While this specific example uses 2-benzyl derivatives, the methodology is broadly applicable to other 2-substituted-5-nitrobenzimidazoles.

Table 1: Catalytic Hydrogenation of 2-Substituted-5-nitrobenzimidazoles

| Starting Material | Catalyst | Product | Yield |

|---|---|---|---|

| 2-Benzyl-5-nitrobenzimidazole | 5% Palladium on Carbon | 5-Amino-2-benzylbenzimidazole | Near Quantitative |

This table illustrates the effective reduction of the nitro group via catalytic hydrogenation, a key step in creating amino derivatives for further synthesis.

Regioselectivity in Nitration Reactions of Benzimidazole Precursors

The synthesis of this compound can be approached in two primary ways: by nitrating the pre-formed 2-(cyanomethyl)benzimidazole ring system or by constructing the benzimidazole ring from a pre-nitrated precursor like 4-nitro-o-phenylenediamine. The latter route offers unambiguous regiochemistry.

When synthesizing 5-nitro-substituted benzimidazoles, a common strategy involves the condensation of 4-nitro-o-phenylenediamine with a carboxylic acid or its derivative. umich.edunih.gov For instance, the reaction of 4-nitro-o-phenylenediamine with phenylacetic acid in the presence of aqueous hydrochloric acid yields 2-benzyl-5-nitrobenzimidazole. umich.edu This approach definitively places the nitro group at the 5-position of the benzimidazole core.

Alternatively, direct nitration of a substituted benzimidazole can be performed. Studies on the mononitration of 2-alkyl-5(6)-chloro-(or methyl-) benzimidazoles have shown that the incoming nitro group is directed to the 6- (or 5-) position of the benzimidazole ring. researchgate.net The benzimidazole ring system directs electrophilic substitution to the benzene (B151609) portion of the molecule, and the positions available are 4, 5, 6, and 7. The 5- and 6-positions are generally favored for substitution. Due to tautomerism in N-unsubstituted benzimidazoles, the 5- and 6-positions are equivalent, as are the 4- and 7-positions. Therefore, nitration typically yields a mixture of 5-nitro and 6-nitro isomers, often referred to as 5(6)-nitrobenzimidazole. ajol.inforesearchgate.net

Green Chemistry Approaches in Synthesis (e.g., microwave irradiation, alternative solvents)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to reduce environmental impact, shorten reaction times, and improve yields. chemmethod.comchemmethod.com Microwave-assisted synthesis has emerged as a particularly effective green methodology. mdpi.com

The synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles has been efficiently achieved through microwave-assisted cyclocondensation of 4-nitro-o-phenylenediamine with various acids. nih.gov This method offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes) and good to excellent yields. nih.gov The process is also noted for its simple purification procedures. nih.gov Similarly, other 5(6)-nitro-1H-benzimidazole derivatives have been synthesized using microwave irradiation, confirming the broad applicability of this technique. ajol.inforesearchgate.net

Beyond microwave technology, other green approaches include the use of environmentally benign solvents and catalysts. mdpi.comijpdd.org One innovative method describes the synthesis of 2-substituted benzimidazoles via the one-pot condensation of o-phenylenediamines with aromatic aldehydes using air as a non-toxic and inexhaustible oxidant in ethanol (B145695) at room temperature. researchgate.net Such methods avoid harsh reagents and conditions, aligning with the core tenets of sustainable chemistry. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-Nitrobenzimidazoles

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours (e.g., 20-24 hours) umich.edu | 2.5 - 10 minutes nih.govresearchgate.net |

| Energy Consumption | High | Low |

| Solvent/Catalyst | Often requires strong acids (e.g., 4N HCl) umich.edu | Can be performed with catalytic HCl or solvent-free nih.govmdpi.com |

| Yield | Moderate to Good (e.g., 65-78%) umich.edu | Good to Excellent nih.govmdpi.com |

| Environmental Impact | Higher waste generation | Reduced waste, less hazardous conditions mdpi.com |

This table highlights the significant advantages of microwave-assisted synthesis as a green chemistry approach for preparing benzimidazole derivatives.

Elucidation of Chemical Reactivity and Mechanistic Investigations of 2 Cyanomethyl 5 Nitrobenzimidazole

Reactivity Profiles of the Cyanomethyl Substituent

The cyanomethyl group (-CH₂CN) at the 2-position is a key driver of the molecule's reactivity, primarily due to the strong electron-withdrawing nature of the nitrile function.

Electron-Withdrawing Effects and Activation of Adjacent Centers

The cyano moiety is a potent electron-withdrawing group (EWG). acs.orgacs.org This property significantly increases the acidity of the protons on the adjacent methylene (B1212753) (-CH₂-) group. acs.orgacs.org The withdrawal of electron density by the nitrile function stabilizes the resulting carbanion (an enolate analog), facilitating its formation under basic conditions. youtube.comyoutube.com This activation of the methylene center transforms the 2-(cyanomethyl)benzimidazole (B160407) into a valuable pronucleophile, analogous in reactivity to 1,3-dicarbonyl compounds. acs.orgacs.org The presence of additional electron-withdrawing activating groups is a known strategy to enhance the reactivity of azaarenes. researchgate.net Theoretical studies using Density Functional Theory (DFT) can provide a comprehensive picture of the electronic distribution within the molecule, confirming the electron-deficient nature of the centers adjacent to the EWGs. researchgate.netelixirpublishers.com

Oxidation, Reduction, and Substitution Reactions

The activated methylene group is the primary site for substitution reactions. ankara.edu.trlibretexts.org Due to the enhanced acidity of the α-protons, 2-(cyanomethyl)benzimidazole can readily participate as a nucleophile in various carbon-carbon bond-forming reactions.

Substitution Reactions: Research has demonstrated its utility in several classic condensation reactions. It can undergo Knoevenagel condensation with aldehydes to form α,β-unsaturated nitriles. researchgate.net This reactivity is further exploited in one-pot multicomponent procedures, such as the modified Gewald reaction, where it reacts with aldehydes and elemental sulfur to produce biologically relevant 2-(2-aminothiophene)-benzimidazoles. researchgate.netresearchgate.net Furthermore, N-protected derivatives of 2-(cyanomethyl)benzimidazole serve as effective nucleophiles in asymmetric Mannich-type reactions with N-benzoyl imines, catalyzed by chiral Brønsted acids, to yield products with high diastereoselectivity. acs.orgacs.org These reactions underscore the crucial role of the cyano group in enabling substitutions at the adjacent carbon. acs.org

Oxidation and Reduction: Specific studies detailing the oxidation and reduction of the cyanomethyl group within 2-(cyanomethyl)-5-nitrobenzimidazole are not extensively documented in the reviewed literature. However, based on general principles of organic chemistry, the activated methylene group could be susceptible to oxidation to a carbonyl group under specific oxidative conditions, a reaction seen with other benzylic C-H bonds in heterocyclic systems. mdpi.com Conversely, the nitrile function itself can be reduced. The reduction of nitriles typically requires potent reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure, and would be expected to yield the corresponding 2-(2-aminoethyl)-5-nitrobenzimidazole. It is important to note that such conditions might also simultaneously reduce the nitro group at the 5-position.

Reactivity Profiles of the Nitro Group at the 5-Position

The nitro group (-NO₂) is another powerful electron-withdrawing substituent that profoundly influences the molecule's electronic properties and redox behavior.

Electrochemical Behavior and Redox Characteristics

The primary reactivity of the nitro group is its susceptibility to reduction. This process has been extensively studied using electrochemical techniques like cyclic voltammetry (CV). unibo.it In aprotic, non-aqueous media, the electrochemical reduction of aromatic nitro compounds is a well-established process. scielo.br For related 2-aryl-5(6)-nitrobenzimidazoles, CV studies in acetonitrile (B52724) reveal that the nitro group undergoes an irreversible reduction process controlled by diffusion. unibo.itresearchgate.net

The table below summarizes representative electrochemical data for related nitrobenzimidazole compounds, illustrating the typical potential range for the reduction of the nitro group.

| Compound Type | Redox Process | Potential (V) | Characteristics | Reference |

|---|---|---|---|---|

| 2-Aryl-5-nitrobenzimidazole | Nitro Group Reduction | approx. -1.2 to -1.4 V (vs. Ag/AgCl) | Irreversible, Diffusion-controlled | unibo.it |

| 5-Nitrobenzimidazolone | Nitro Group Reduction | Not specified | Irreversible, Diffusion-controlled | researchgate.net |

| Nitrofurazone (nitro-heterocycle) | Nitro Group Reduction | Not specified | Reversible formation of nitro-anion radical | scielo.br |

Intramolecular Interactions and Their Influence on Molecular Stability and Reactivity

The specific arrangement of functional groups in this compound allows for various intramolecular interactions that can influence its conformation, stability, and reactivity. DFT calculations are a powerful tool for investigating the electronic structure, molecular geometry, and the nature of these non-covalent interactions. researchgate.netnih.govnih.gov

A significant potential interaction is an intramolecular hydrogen bond between the acidic N-H proton of the imidazole (B134444) ring and one of the oxygen atoms of the ortho-positioned nitro group in the 6-nitro tautomer (see section 3.4). Such interactions are known to stabilize molecular conformations. nih.govmdpi.com The formation of these hydrogen bonds can affect the proton transfer dynamics and the relative stability of different tautomers. nih.gov The interplay between intramolecular and intermolecular hydrogen bonding often dictates the supramolecular assembly in the solid state. nih.gov Computational studies on related nitro-aromatic compounds have been used to explore the impact of steric and electronic effects on hydrogen bond strength and molecular geometry. mdpi.com The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the sites most susceptible to electrophilic and nucleophilic attack, thereby providing insights into the molecule's chemical reactivity. elixirpublishers.comnih.gov

Tautomeric Equilibria within the Benzimidazole (B57391) Core

N-unsubstituted benzimidazoles exist as a dynamic equilibrium of two tautomeric forms due to the migration of the proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. beilstein-journals.orgnih.gov In asymmetrically substituted benzimidazoles like the title compound, this prototropic tautomerism results in two distinct isomers: 2-(cyanomethyl)-5-nitro-1H-benzimidazole and 2-(cyanomethyl)-6-nitro-1H-benzimidazole. unibo.it

Impact on Electronic Distribution and Proton Exchange Dynamics

The chemical reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups and the dynamic tautomeric equilibrium inherent to the N-unsubstituted benzimidazole scaffold. The interplay between the potent electron-withdrawing nitro group at the 5-position and the cyanomethyl substituent at the 2-position dictates the molecule's electron density distribution, which in turn influences its proton exchange dynamics.

Electronic Distribution

The electronic landscape of the benzimidazole core is significantly perturbed by its substituents. The nitro group (-NO₂) at the 5-position exerts a strong electron-withdrawing effect through both resonance (-R) and inductive (-I) effects. This leads to a considerable reduction in electron density on the fused benzene (B151609) ring, a phenomenon that can be readily observed through spectroscopic methods like Nuclear Magnetic Resonance (NMR). Specifically, the protons and carbon atoms at positions 4, 6, and 7a are deshielded, resulting in characteristic downfield shifts in their NMR spectra. unibo.itresearchgate.net

At the 2-position, the cyanomethyl group (-CH₂CN) also contributes an inductive electron-withdrawing effect (-I), albeit weaker than the nitro group. This influences the electronic environment of the imidazole portion of the molecule, particularly affecting the C2 carbon. The cumulative effect of these two groups results in a highly polarized molecule with a notably electron-deficient aromatic system. nih.gov Theoretical studies on related nitrobenzimidazoles using Density Functional Theory (DFT) confirm that the presence of a nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), indicating an increased susceptibility to nucleophilic attack. researchgate.netresearchgate.net

| Substituent | Position | Electronic Effect | Impact on Benzimidazole Core |

| Nitro (-NO₂) | 5 | Strong electron-withdrawal (-R, -I) | Decreases electron density on the benzene ring, particularly at C4 and C6. |

| Cyanomethyl (-CH₂CN) | 2 | Inductive electron-withdrawal (-I) | Decreases electron density on the imidazole ring, particularly at C2. |

Proton Exchange Dynamics and Tautomerism

For N-unsubstituted benzimidazoles, a rapid proton exchange occurs between the two nitrogen atoms of the imidazole ring, resulting in two tautomeric forms. In the case of this compound, this dynamic equilibrium exists between the 5-nitro and 6-nitro tautomers. beilstein-journals.org

The position of this equilibrium is not equal and is dictated by the electronic influence of the nitro group. unibo.it The stability of each tautomer is different, and studies on analogous 2-aryl-5(6)-nitrobenzimidazoles have shown that the 6-nitro tautomer is generally the more stable and, therefore, the major form present in solution. unibo.itresearchgate.net This preference is attributed to the electronic stabilization afforded by the substituent pattern in the 6-nitro configuration.

This tautomeric behavior has a direct impact on spectroscopic analysis. In solution, if the rate of proton exchange is fast on the NMR timescale, an averaged spectrum is observed. This results in a single set of signals for the chemically distinct but exchanging positions (e.g., C4 and C7). beilstein-journals.org However, the presence of the strong electron-withdrawing nitro group can influence this rate. In some solvents, the exchange may be slowed, or the equilibrium may be heavily shifted, leading to the observation of broadened signals or even distinct signals for both the major (6-nitro) and minor (5-nitro) tautomers. unibo.itresearchgate.net

The following table provides representative ¹³C NMR chemical shifts derived from DFT calculations and data from analogous compounds, illustrating the electronic differences between the two tautomers. unibo.itniscpr.res.in The deshielding effect of the nitro group is evident in the downfield shifts of the adjacent carbon atoms.

| Carbon Atom | Representative Chemical Shift (ppm) - 5-Nitro Tautomer (Minor) | Representative Chemical Shift (ppm) - 6-Nitro Tautomer (Major) |

| C2 | ~154.5 | ~154.2 |

| C4 | ~119.8 | ~112.1 |

| C5 | ~142.0 | ~118.5 |

| C6 | ~118.5 | ~142.5 |

| C7 | ~112.5 | ~119.5 |

| C3a | ~139.0 | ~145.1 |

| C7a | ~144.8 | ~138.5 |

| -CH₂CN | ~18.0 | ~18.0 |

| -CN | ~116.5 | ~116.5 |

This dynamic interplay between electronic distribution and proton exchange is a critical aspect of the chemical character of this compound, profoundly influencing its stability, solubility, and interaction with other chemical species.

Advanced Analytical Techniques for Characterization and Structural Analysis of 2 Cyanomethyl 5 Nitrobenzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework of 2-(Cyanomethyl)-5-nitrobenzimidazole. The chemical shifts (δ) are influenced by the electron density around the nuclei, with electron-withdrawing groups like the nitro (–NO₂) and cyano (–CN) groups causing a downfield shift (to higher ppm values) for nearby nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (–CH₂–) protons, and the amine (N–H) proton of the imidazole (B134444) ring. The N-H proton often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration. The aromatic protons exhibit distinct splitting patterns due to spin-spin coupling with their neighbors.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals all nine unique carbon atoms in the molecule. Quaternary carbons (those not bonded to any hydrogens) typically show weaker signals. The positions of the signals confirm the presence of the cyanomethyl group (with its characteristic nitrile and methylene carbons) and the effect of the nitro group on the aromatic ring.

The predicted NMR data, based on analysis of the parent 5-nitrobenzimidazole (B188599) and related 2-substituted benzimidazoles, are summarized below. rsc.orgrsc.orgbeilstein-journals.orgchemicalbook.com

Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~13.0 | Broad Singlet | - |

| H-4 | ~8.50 | d | J ≈ 2.0 |

| H-6 | ~8.15 | dd | J ≈ 9.0, 2.0 |

| H-7 | ~7.80 | d | J ≈ 9.0 |

Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150 |

| C3a | ~145 |

| C4 | ~118 |

| C5 | ~142 |

| C6 | ~117 |

| C7 | ~114 |

| C7a | ~135 |

| -CH₂- | ~30 |

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous assignment of all signals and definitive structural confirmation. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H-6 and H-7 signals, confirming their ortho relationship on the benzene ring. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu It would be used to definitively link the proton signals for H-4, H-6, H-7, and the -CH₂- group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (two- or three-bond) couplings between protons and carbons. nih.gov It provides the key connectivity information for assembling the molecular fragments. For this molecule, HMBC is invaluable for:

Confirming the attachment of the cyanomethyl group to the C2 position of the benzimidazole (B57391) ring by showing a correlation from the methylene (-CH₂-) protons to the C2 carbon.

Assigning the quaternary carbons (C2, C3a, C5, C7a, and the nitrile carbon), which are not visible in an HSQC spectrum. For example, the H-4 proton would show a correlation to C5 and C7a, and the H-7 proton would show correlations to C5 and C3a. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide a characteristic fingerprint based on the functional groups present in the molecule.

The IR and Raman spectra of this compound will display characteristic bands corresponding to its distinct functional moieties. The assignment of these bands provides direct evidence for the presence of these groups. researchgate.net

Nitrile Group (–C≡N): This group gives rise to a very sharp, medium-intensity absorption band in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. This is a highly diagnostic peak.

Nitro Group (–NO₂): The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) between 1560-1500 cm⁻¹ and a symmetric stretch (νs) between 1360-1300 cm⁻¹. rsc.org These are typically among the strongest bands in the IR spectrum.

N–H Group: The stretching vibration of the imidazole N-H bond appears as a broad band in the 3300-2700 cm⁻¹ region, often overlapping with C-H stretches.

Aromatic and Aliphatic C–H Groups: Aromatic C–H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C–H stretching of the methylene group appears just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹). libretexts.org

Benzimidazole Ring: The C=C and C=N stretching vibrations of the aromatic and imidazole rings appear in the 1620-1450 cm⁻¹ region. Aromatic C–H out-of-plane bending vibrations are also visible in the 900-675 cm⁻¹ fingerprint region.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (imidazole) | Stretching | 3300 - 2700 | Broad, Medium |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (methylene) | Stretching | 2960 - 2850 | Medium-Weak |

| -C≡N (nitrile) | Stretching | 2260 - 2220 | Sharp, Medium |

| C=C, C=N (ring) | Stretching | 1620 - 1450 | Medium-Strong |

| -NO₂ (nitro) | Asymmetric Stretch | 1560 - 1500 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. This absorption promotes electrons from a ground electronic state to a higher energy excited state.

The light-absorbing part of a molecule is known as a chromophore. ijtsrd.com In this compound, the chromophore is the entire conjugated system, comprising the benzimidazole ring system extended by the electron-withdrawing nitro group. This extensive π-electron system is expected to absorb strongly in the UV region. libretexts.org

The primary electronic transitions responsible for UV absorption in this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity (high molar absorptivity, ε) and are characteristic of conjugated and aromatic systems.

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions. uobabylon.edu.iq

Due to the presence of the electron-withdrawing nitro group in conjugation with the benzimidazole ring, a bathochromic shift (shift to longer wavelength) of the absorption maximum (λmax) is expected compared to the parent benzimidazole. The main absorption bands would likely be observed in the 250-350 nm range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. While specific HRMS data for this compound is not detailed in the available literature, its exact mass can be calculated from its molecular formula, C₉H₆N₄O₂.

The theoretical exact mass is a fundamental property derived from the sum of the exact masses of its constituent isotopes. This value is crucial for distinguishing the compound from other molecules with the same nominal mass. For the protonated molecule ([M+H]⁺), the calculated exact mass would be used to confirm its elemental composition in an experimental setting.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Species | Calculated Exact Mass |

|---|---|---|

| C₉H₆N₄O₂ | [M] | 202.0491 |

This table presents the theoretically calculated exact masses for the neutral molecule and its common protonated form, which would be confirmed by HRMS.

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragment ions. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic pieces. The resulting fragmentation pattern serves as a molecular fingerprint.

Although a specific experimental mass spectrum for this compound is not available in the searched literature, a plausible fragmentation pathway can be predicted based on the known behavior of related chemical structures, such as benzimidazoles and nitroaromatic compounds. Key fragmentation processes would likely include:

Loss of the nitro group (NO₂): A common fragmentation for nitroaromatic compounds.

Cleavage of the cyanomethyl group (•CH₂CN): Loss of this side chain would result in a significant fragment ion.

Fission of the benzimidazole ring system: This complex process would lead to a series of smaller ions characteristic of the heterocyclic core.

Analyzing these fragments allows chemists to piece together the original molecular structure, confirming the connectivity of the atoms and the identity of the functional groups.

X-ray Crystallography

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the reviewed scientific literature. However, the analysis of a closely related compound, 2-methyl-5-nitro-1H-benzimidazole, provides a clear example of the type of detailed structural information that would be obtained from such a study. nih.gov

For 2-methyl-5-nitro-1H-benzimidazole, the analysis revealed a nearly planar molecular structure. nih.gov A similar planarity would be expected for the benzimidazole core of this compound. The crystallographic data would provide precise measurements of all bond lengths and angles, confirming the geometry of the cyanomethyl and nitro substituents relative to the central ring system.

Table 2: Illustrative Crystallographic Data for an Analogous Compound (2-methyl-5-nitro-1H-benzimidazole monohydrate)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9051 (10) |

| b (Å) | 7.1309 (11) |

| c (Å) | 10.0653 (15) |

| α (°) | 79.421 (3) |

| β (°) | 73.062 (3) |

| γ (°) | 67.517 (3) |

Source: Acta Crystallographica Section E nih.gov. This data for a related structure illustrates the detailed unit cell parameters obtained from single-crystal X-ray diffraction.

The way molecules arrange themselves in a crystal is governed by a network of intermolecular forces. The study of these interactions is crucial for understanding the physical properties of a material.

In the absence of a crystal structure for this compound, we can again infer the likely supramolecular interactions by examining its analogue, 2-methyl-5-nitro-1H-benzimidazole. The crystal structure of this related compound is stabilized by a network of hydrogen bonds and π-π stacking interactions. nih.gov

Hydrogen Bonding: The benzimidazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the other nitrogen atom). The nitro group also provides strong hydrogen bond acceptors. It is highly probable that in the crystal structure of this compound, these groups would engage in intermolecular hydrogen bonding, linking adjacent molecules into larger assemblies.

The combination of these directional hydrogen bonds and weaker, non-directional π-π interactions would define the unique three-dimensional crystalline architecture of the compound.

Computational Chemistry and Theoretical Modeling of 2 Cyanomethyl 5 Nitrobenzimidazole

Quantum Mechanical Studies

Quantum mechanical studies are foundational in predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. nih.gov For benzimidazole (B57391) derivatives, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to fully optimize the molecular geometry and determine the ground state properties. unibo.it

These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. The optimized structure reveals the planarity of the benzimidazole ring system and the spatial orientation of the cyanomethyl and nitro substituents. Analysis of the electronic properties often includes the distribution of Mulliken atomic charges, which indicates the partial charges on each atom and helps in understanding the molecule's polarity and reactive sites.

Table 1: Representative Calculated Geometric Parameters for a Benzimidazole Core Structure using DFT Note: This table illustrates typical parameters calculated for benzimidazole derivatives. Specific values for 2-(Cyanomethyl)-5-nitrobenzimidazole would require a dedicated computational study.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| N1–C2 Bond Length | ~1.37 Å | Length of the bond between the nitrogen and the carbon at position 2. |

| C5–C6 Bond Length | ~1.39 Å | Length of a representative carbon-carbon bond within the benzene (B151609) ring. |

| C7–N8 Bond Length | ~1.39 Å | Length of the bond forming part of the imidazole (B134444) ring fusion. |

| N1–C2–N3 Bond Angle | ~115° | Angle within the imidazole portion of the molecule. |

| C4–C5–N(O2) Bond Angle | ~118° | Angle defining the connection of the nitro group to the benzene ring. |

Ab initio methods, while often more computationally intensive than DFT, provide a high level of theory for understanding electronic structure. These calculations are crucial for determining reactivity descriptors derived from Frontier Molecular Orbital (FMO) analysis. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A small energy gap suggests that the molecule is more reactive. For nitro-substituted benzimidazoles, the HOMO is typically delocalized over the benzimidazole ring system, while the LUMO is often localized on the nitro group and the imidazole ring, indicating that this region is susceptible to nucleophilic attack. researchgate.net

Further analysis using Molecular Electrostatic Potential (MEP) maps helps to visualize the charge distribution and identify sites for electrophilic and nucleophilic reactions. researchgate.net In these maps, negative potential regions (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-deficient and susceptible to nucleophilic attack.

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structure validation.

Vibrational Frequencies (FT-IR and FT-Raman): DFT calculations can predict the harmonic vibrational frequencies of the molecule. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level. The assignments of vibrational modes are performed with the aid of Potential Energy Distribution (PED) analysis. For this compound, key vibrational modes would include the N-H stretch of the imidazole ring, symmetric and asymmetric stretching of the NO2 group, the C≡N stretch of the cyanomethyl group, and various C-H and C-C stretching and bending modes of the benzimidazole core. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for Substituted Nitrobenzimidazoles Note: This table illustrates typical vibrational modes and their predicted regions for related compounds. Specific frequencies for the target molecule would require a dedicated study.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3450 cm⁻¹ | Stretching vibration of the imidazole N-H bond. |

| C≡N Stretch | ~2250 cm⁻¹ | Characteristic stretching of the nitrile group. |

| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | Asymmetric stretching of the nitro group. |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | Symmetric stretching of the nitro group. |

| C-N Stretch | ~1300-1340 cm⁻¹ | Stretching of the carbon-nitrogen bonds within the aromatic rings. |

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. unibo.it Theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and provide valuable information for assigning experimental spectra. The calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule, aiding in the complete structural elucidation. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational landscape.

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule. nih.govnih.gov By simulating the motions of atoms over time, MD can reveal the conformational flexibility of the molecule. For this compound, MD simulations would be particularly useful for understanding the rotational freedom of the cyanomethyl group (–CH₂CN) attached to the benzimidazole ring. These simulations can explore the potential energy surface related to this rotation and identify the most stable conformers. Such studies can be performed in a vacuum or, more realistically, in a solvent like water to understand how the environment affects the molecule's dynamic behavior. researchgate.net

Benzimidazole derivatives substituted at the 5-position, such as this compound, can exist as two tautomeric forms: the 5-nitro and the 6-nitro tautomers. unibo.it This arises from the migration of the proton between the two nitrogen atoms of the imidazole ring.

Quantum chemical calculations are essential for investigating the relative stability of these tautomers. semanticscholar.org By calculating the total electronic energy (and often the Gibbs free energy) of each tautomer, it is possible to predict which form is more stable and therefore more abundant at equilibrium. researchgate.net For similar 5(6)-substituted benzimidazoles, studies have shown that both tautomers can coexist, with the equilibrium position influenced by the nature of the substituents and the solvent. unibo.itresearchgate.net Computational methods can also be used to locate the transition state for the proton transfer reaction, allowing for the calculation of the energy barrier for tautomeric interconversion. researchgate.net

Interactions between Chemical Groups

Computational analysis of this compound, a member of the nitrobenzimidazole family, indicates a complex interplay of electronic effects governed by its constituent functional groups. The benzimidazole ring system, inherently aromatic, forms the core of the molecule. Attached to this core are a cyanomethyl group (-CH2CN) at the 2-position and a nitro group (-NO2) at the 5-position, each significantly influencing the molecule's electronic distribution and reactivity.

Theoretical studies on analogous nitro-substituted benzimidazole compounds provide a framework for understanding these interactions. Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic properties. For instance, the nitro group, a strong electron-withdrawing group, significantly modulates the electron density of the benzimidazole ring. This withdrawal of electron density, or inductive effect, can be visualized through a Molecular Electrostatic Potential (MEP) map. In such a map, regions of negative electrostatic potential (typically colored red or yellow) are concentrated around the electronegative oxygen atoms of the nitro group, indicating areas susceptible to electrophilic attack. Conversely, areas of positive potential (colored blue) are often located around the hydrogen atoms of the benzimidazole ring, suggesting sites for nucleophilic interaction. nih.govsemanticscholar.orgmdpi.com

Furthermore, Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For nitroaromatic compounds, the LUMO is typically localized over the nitro group and the aromatic ring, indicating that these are the primary sites for accepting electrons in a chemical reaction. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. taylorandfrancis.comresearchgate.netresearchgate.net

The cyanomethyl group, with its electron-withdrawing cyanide moiety, further influences the electronic landscape of the molecule, though its effect is generally considered less potent than that of the nitro group. The interplay between the electron-donating character of the imidazole part of the ring and the electron-withdrawing nature of the nitro and cyanomethyl groups creates a unique electronic environment that dictates the molecule's chemical behavior and potential interactions.

In Silico Approaches for Predicting Chemical Behavior and Properties

In silico methods, which utilize computer simulations to predict the properties of molecules, are invaluable tools in modern chemical research. For this compound, these approaches can forecast its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for assessing its potential as a therapeutic agent. nih.gov

Studies on similar nitrobenzimidazole derivatives have demonstrated the utility of in silico ADMET prediction. researchgate.netorientjchem.org These predictions are based on the molecule's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), aqueous solubility, and polar surface area. These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound.

| Property Category | Predicted Parameter | Typical Predicted Value for Nitrobenzimidazole Derivatives | Significance |

| Absorption | Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Indicates the potential for the compound to cross the intestinal barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Variable | Predicts whether the compound is likely to enter the central nervous system. |

| Plasma Protein Binding | High | Affects the free concentration of the compound available to exert its biological effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isoforms | Predicts potential drug-drug interactions. |

| Excretion | Total Clearance | Low to Moderate | Indicates the rate at which the compound is removed from the body. |

| Toxicity | AMES Mutagenicity | Potential for mutagenicity | Predicts the likelihood of the compound causing genetic mutations. |

| hERG Inhibition | Low to Moderate Risk | Assesses the potential for cardiotoxicity. |

This table is illustrative and based on general findings for nitrobenzimidazole derivatives. Specific values for this compound would require dedicated in silico analysis.

These in silico predictions, while not a substitute for experimental testing, provide a valuable initial assessment of a compound's pharmacokinetic and toxicological profile, guiding further research and development efforts. mdpi.com

Structure Property and Structure Reactivity Relationship Studies of 2 Cyanomethyl 5 Nitrobenzimidazole Derivatives

Correlating Substituent Effects with Chemical Reactivity

The chemical behavior of 2-(cyanomethyl)-5-nitrobenzimidazole is fundamentally governed by the electronic properties of its substituents: the nitro group at the 5-position and the cyanomethyl group at the 2-position. Both groups are strongly electron-withdrawing, which significantly influences the electron distribution and reactivity of the benzimidazole (B57391) ring system.

The nitro group (-NO₂) is a powerful electron-withdrawing group that deactivates the benzene (B151609) portion of the benzimidazole ring towards electrophilic substitution. chemicalbook.com Its presence at the 5-position significantly lowers the electron density of the bicyclic system. Theoretical studies on substituted benzimidazoles have shown that the presence of nitro groups can decrease the thermal stability of the parent compound. nih.gov This is due to the introduction of weaker N-N bonds compared to the N-C bonds within the molecule. nih.gov

Table 1: Influence of Nitro Group on Benzimidazole Properties

| Property | Effect of Nitro Group | Rationale | Citation |

|---|---|---|---|

| Thermal Stability | Decreases | Introduction of less stable N-N bonds. | nih.gov |

| Chemical Reactivity | Increases | Higher electronegativity enhances the ability to form new bonds. | nih.gov |

| Acidity (N-H) | Increases | Electron-withdrawing nature stabilizes the resulting anion after deprotonation. | researchgate.net |

| Ring Electron Density | Decreases | Deactivates the ring, particularly the benzene portion, towards electrophiles. | chemicalbook.com |

The 2-(cyanomethyl) group (-CH₂CN) also plays a critical role in the molecule's reactivity, primarily through the acidic nature of its methylene (B1212753) (-CH₂) protons. The adjacent cyano group (-CN) is strongly electron-withdrawing, which stabilizes the conjugate base formed upon deprotonation of the methylene carbon. This makes the methylene protons active and allows the 2-(cyanomethyl)benzimidazole (B160407) moiety to act as a nucleophile or a 1,3-dicarbonyl analogue in various chemical reactions. acs.orgacs.org

This "activating" role is crucial in synthetic applications. For example, N-protected 2-(cyanomethyl)benzimidazoles have been successfully used in asymmetric Mannich-type reactions, where the cyanomethyl group's ability to be deprotonated initiates the reaction. acs.orgacs.org The cyano group itself has been shown to be crucial for achieving high stereoselectivity in such reactions, outperforming other electron-withdrawing groups like esters. acs.org This highlights the unique activating and directing influence of the cyanomethyl substituent at the 2-position, a site prone to nucleophilic substitutions in the benzimidazole system. chemicalbook.com

Rational Design Principles for Modulating Electronic and Spectroscopic Properties

The rational design of benzimidazole derivatives to fine-tune their electronic and spectroscopic properties is a key strategy in medicinal chemistry and materials science. nih.govrug.nl By strategically modifying substituents on the benzimidazole scaffold, researchers can modulate properties such as absorption, fluorescence, and chemical reactivity to achieve a desired function. nih.govacs.org

The electronic properties of this compound are a direct result of the interplay between the electron-withdrawing nitro and cyanomethyl groups. Design principles for new derivatives could involve:

Modification of the Cyanomethyl Group: Replacing the cyano group with other electron-withdrawing moieties (e.g., esters, ketones) could alter the acidity of the methylene protons, thereby modulating the nucleophilicity and reactivity in synthetic transformations. acs.org

N-Alkylation or N-Arylation: Adding substituents to the imidazole (B134444) nitrogen can prevent tautomerism and introduce new steric or electronic features, which can be used to control intermolecular interactions and solubility. nih.gov

These design strategies allow for the creation of a diverse library of compounds with tailored properties, which is essential for developing agents with specific biological targets or desired material characteristics. nih.govfrontiersin.org

Quantitative Structure-Property Relationships (QSPR) in Chemical Space

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of molecules with their physical, chemical, or biological properties. For benzimidazole derivatives, QSPR models have been developed to predict various characteristics, including their efficacy as corrosion inhibitors. researchgate.net

These models utilize a range of molecular descriptors calculated through quantum chemical methods to build a mathematical relationship with an observed property. Key electronic and lipophilic descriptors used in such studies include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

Log P (Logarithm of the Partition Coefficient): Measures the lipophilicity or hydrophobicity of the compound. researchgate.net

For a molecule like this compound, a QSPR model could predict properties such as solubility, receptor binding affinity, or electronic absorption maxima based on its calculated descriptors. By analyzing the contributions of the nitro and cyanomethyl groups to these descriptors, a deeper understanding of the structure-property landscape can be achieved. This allows for the in silico design and screening of new derivatives with potentially enhanced properties before undertaking their chemical synthesis. researchgate.netnih.gov

Table 2: Common Descriptors in QSPR Studies of Benzimidazoles

| Descriptor | Symbol | Information Provided | Citation |

|---|---|---|---|

| Energy of HOMO | E_HOMO | Electron-donating ability | researchgate.net |

| Energy of LUMO | E_LUMO | Electron-accepting ability | researchgate.net |

| Dipole Moment | μ | Molecular polarity and charge distribution | researchgate.net |

| Partition Coefficient | log P | Lipophilicity/Hydrophobicity | researchgate.net |

| Molecular Mass | M | Size of the molecule | researchgate.net |

Potential Applications in Advanced Functional Materials Science

Utilization as a Building Block in Organic Dyes and Optoelectronic Materials

The benzimidazole (B57391) core is a well-established component in the design of organic dyes and optoelectronic materials due to its electron-accepting nature and high thermal and chemical stability. The strategic placement of a nitro group at the 5-position and a cyanomethyl group at the 2-position creates a "push-pull" system, which is a key design principle for many functional organic materials.

While specific photophysical data for 2-(cyanomethyl)-5-nitrobenzimidazole is not extensively documented, the properties of related nitrobenzimidazole derivatives suggest its potential as a photosensitizer. Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, often leading to the generation of reactive oxygen species. This property is crucial in applications such as photodynamic therapy.

The electronic properties of similar benzimidazole derivatives have been investigated using computational methods like Density Functional Theory (DFT). elixirpublishers.comnih.gov These studies indicate that the 2-nitroimidazole (B3424786) moiety significantly influences the spectroscopic properties of its derivatives. researchgate.net The presence of the electron-withdrawing nitro group, in conjunction with the cyanomethyl group, is expected to lead to intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT character can result in a red-shift of the absorption and emission spectra, a desirable feature for photosensitizers used in biological applications where deeper tissue penetration of light is required. The photophysical processes of some benzimidazole derivatives have been shown to involve intramolecular charge transfer fluorescence, particularly in polar solvents. cncb.ac.cn

Table 1: Comparison of Photophysical Properties of Related Benzimidazole Derivatives

| Compound/Derivative | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Solvent | Reference |

|---|---|---|---|---|

| N-(alpha-naphthyl)-benzimidazole | Not specified | Exhibits ICT fluorescence | Polar solvents | nih.gov |

| N-(alpha-pyridyl)-benzimidazole | Not specified | Exhibits ICT fluorescence | Polar solvents | nih.gov |

Note: This table presents data for related compounds to illustrate the potential photophysical properties. Specific values for this compound are not available.

Push-pull chromophores, characterized by electron donor and acceptor groups connected by a π-conjugated system, are the cornerstone of molecular engineering for second-order nonlinear optical (NLO) materials. The structure of this compound, with the nitro group as a strong electron acceptor and the benzimidazole ring acting as part of the conjugated bridge, suggests its potential as an NLO chromophore.

Theoretical and experimental studies on push-pull benzimidazoles have demonstrated their significant second-order NLO activity. unina.it The molecular first hyperpolarizability (β), a measure of the NLO response, can be tuned by modifying the donor and acceptor groups and the conjugation length. unina.it For instance, the introduction of a C=C double bond to extend the conjugation and improve planarity in related benzimidazole chromophores has been shown to enhance the µβ(0) value, which is a measure of the NLO response at zero frequency. unina.it

Table 2: Experimental NLO Properties of Push-Pull Benzimidazole Chromophores

| Chromophore | λ_max (nm) | µβ (10⁻⁴⁸ esu) | µβ(0) (10⁻⁴⁸ esu) | Reference |

|---|---|---|---|---|

| BI1 | 472 | 940 | 674 | unina.it |

| BI2 | 466 | 950 | 684 | unina.it |

| BIC1 | 482 | 1550 | 1080 | unina.it |

Note: This table showcases the NLO properties of related push-pull benzimidazole chromophores to indicate the potential of this compound. µβ is the product of the dipole moment and the first hyperpolarizability, and µβ(0) is the zero-frequency value.

Incorporation into Thermostable Compounds

Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability. These polymers are often synthesized through the polycondensation of aromatic tetraamines and dicarboxylic acid derivatives. The benzimidazole moiety is a key structural feature that imparts this high thermal stability.

The incorporation of the this compound unit into a polymer backbone could lead to novel thermostable materials with tailored properties. The nitro group can further enhance the thermal stability and introduce specific electronic functionalities. Research on polyimides containing bisbenzimidazole moieties has shown that these materials exhibit excellent thermal stability with glass transition temperatures exceeding 400 °C and 5% weight loss temperatures above 540 °C in a nitrogen atmosphere. researchgate.net The rigid-rod structure and the potential for hydrogen bonding between the macromolecular chains contribute to these outstanding thermal and mechanical properties. researchgate.net

Role as a Versatile Scaffold for Novel Material Architectures

The this compound molecule possesses multiple reactive sites that can be exploited for the construction of more complex and functional material architectures. The cyanomethyl group is particularly versatile and can participate in a variety of chemical transformations. For instance, the active methylene (B1212753) protons of the cyanomethyl group in related 2-(cyanomethyl)benzimidazole (B160407) derivatives have been utilized in asymmetric Mannich-type reactions to create complex molecules with high stereoselectivity. nih.gov

This reactivity opens up possibilities for using this compound as a building block in supramolecular chemistry and for the synthesis of complex organic frameworks. The benzimidazole core itself can be used to construct binuclear N-fused hybrid scaffolds through reactions with aryl isocyanates. nih.gov The ability to functionalize the benzimidazole nitrogen atoms further adds to the versatility of this scaffold.

Furthermore, the cyanomethyl group can be a precursor to other functional groups, allowing for the post-synthetic modification of materials incorporating this moiety. This adaptability makes this compound a promising platform for the design and synthesis of novel materials with tailored optical, electronic, and thermal properties for a wide range of advanced applications.

Future Research Directions and Methodological Advancements for 2 Cyanomethyl 5 Nitrobenzimidazole

The continued exploration of 2-(cyanomethyl)-5-nitrobenzimidazole and its derivatives holds significant promise for the development of novel materials and therapeutic agents. Future research is poised to focus on enhancing synthetic efficiency, deepening mechanistic understanding, leveraging predictive computational models, and expanding the landscape of its chemical transformations. These advancements are crucial for unlocking the full potential of this versatile heterocyclic scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Cyanomethyl)-5-nitrobenzimidazole, and what yields are typically achieved?

- Methodology : The compound can be synthesized via cyclization of intermediates such as 2-(cyanomethyl)benzoic acid (VI), which is reduced with NaBH₄ and I₂ in THF to form 2-(cyanomethyl)benzyl alcohol (VII). Subsequent cyclization with NaN₃ and triethylamine (TEA) in N-methylpyrrolidinone yields the tetrazole intermediate, which is further modified . Alternative routes involve coupling benzimidazole cores with arylhydrazone fragments, achieving yields ranging from 60% to 85% depending on substituents .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodology : Structural elucidation relies on IR and NMR spectroscopy (¹H and ¹³C) to confirm functional groups and nitro/cyano substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve ambiguities in tautomeric forms .

Q. What in vitro biological assays are used to evaluate its cytotoxicity, and what cell lines are standard?

- Methodology : The MTT assay is standard for cytotoxicity screening, typically using human tumor lines like MCF-7 (breast), A549 (lung), and HeLa (cervical). IC₅₀ values are calculated after 48–72 hours of exposure, with doxorubicin as a positive control . Parallel assays for antioxidant activity (e.g., DPPH radical scavenging) may assess dual therapeutic potential .

Q. How do substituents like the cyanomethyl and nitro groups influence its stability and solubility?

- Methodology : Solubility is assessed in polar (DMSO, ethanol) and nonpolar solvents (chloroform) via UV-Vis spectrophotometry. Stability under physiological conditions (pH 7.4, 37°C) is monitored over 24–72 hours using HPLC. The electron-withdrawing nitro group enhances metabolic stability but reduces aqueous solubility, requiring formulation optimization .

Q. What computational methods predict its reactivity and interaction with biological targets?

- Methodology : Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites. Preliminary molecular docking (AutoDock Vina) screens against tubulin (PDB ID: 1SA0) or antioxidant enzymes (e.g., SOD) to prioritize experimental validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its dual antioxidant and antineoplastic activity?

- Methodology : Systematic substitution at the benzimidazole N1 and arylhydrazone positions (e.g., halogens, methoxy groups) is tested. For example, chloro substituents enhance tubulin inhibition, while hydroxy groups improve radical scavenging. Multivariate analysis (e.g., PCA) correlates substituent electronic parameters (Hammett σ) with bioactivity .

Q. What mechanisms underlie its inhibition of tubulin polymerization, and how does this compare to colchicine-site binders?

- Methodology : Tubulin polymerization assays (spectrophotometric monitoring at 350 nm) quantify inhibition kinetics. Competitive binding studies using [³H]-colchicine and molecular dynamics simulations (GROMACS) identify interaction residues (e.g., β-tubulin T179, α-tubulin L248). Cryo-EM may resolve binding poses .

Q. How can molecular docking resolve contradictions between predicted and observed cytotoxicity data?

- Methodology : Dock poses with low RMSD (<2.0 Å) to experimental structures are prioritized. Free energy perturbation (FEP) or MM/GBSA refines binding affinity predictions. Discrepancies may arise from off-target effects (e.g., kinase inhibition), validated via kinome-wide profiling .

Q. What strategies mitigate nitro group reduction in vivo, which can lead to toxicity or metabolite interference?

- Methodology : Prodrug approaches (e.g., masking nitro as a protected amine) or nanoformulation (liposomes) reduce systemic exposure. Metabolite identification via LC-MS/MS in hepatic microsomes guides structural refinements .

Q. How does its combination with antioxidants (e.g., ascorbate) enhance therapeutic efficacy in hypoxic tumors?

- Methodology : Synergy is evaluated using Chou-Talalay combination indices (CompuSyn). ROS generation (DCFH-DA assay) and hypoxia markers (HIF-1α ELISA) are measured in 3D spheroid models. In vivo xenograft studies validate tumor growth inhibition with/without adjuvant antioxidants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.